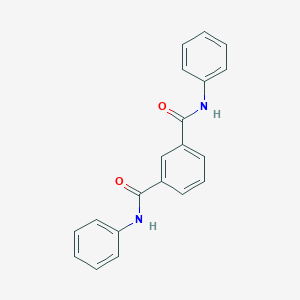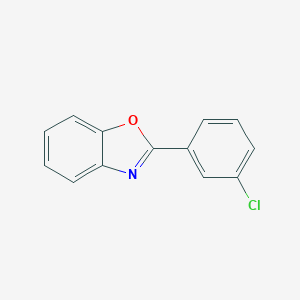
1-Triazene, 1,3-bis(3,5-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triazene, 1,3-bis(3,5-dichlorophenyl)-, also known as DCDP, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. DCDP belongs to the class of triazene compounds, which have been shown to exhibit cytotoxic activity against various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is not fully understood. However, it is believed that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA repair mechanisms. 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is also thought to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Triazene, 1,3-bis(3,5-dichlorophenyl)- has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit DNA repair mechanisms. In vivo studies have also shown that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- can inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- in lab experiments is its well-established synthesis method and extensive body of scientific research. 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is also relatively stable and easy to handle, making it a convenient compound for use in lab experiments. However, one limitation of using 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are a number of future directions for research on 1-Triazene, 1,3-bis(3,5-dichlorophenyl)-. One area of interest is the development of more efficient synthesis methods for 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- and related triazene compounds. Another area of interest is the optimization of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- dosing and delivery methods for use in clinical trials. Additionally, further research is needed to better understand the mechanism of action of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for more comprehensive studies on the safety and toxicity of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- in both preclinical and clinical settings.
Métodos De Síntesis
1-Triazene, 1,3-bis(3,5-dichlorophenyl)- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 3,5-dichloroaniline and sodium nitrite in the presence of hydrochloric acid. This reaction yields the intermediate compound, 3,5-dichloro-4-nitroaniline, which is then reduced using sodium dithionite to produce 1-Triazene, 1,3-bis(3,5-dichlorophenyl)-. Other methods involve the use of different reagents and reaction conditions, but the overall process remains similar.
Aplicaciones Científicas De Investigación
1-Triazene, 1,3-bis(3,5-dichlorophenyl)- has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. In vivo studies have also shown promising results, with 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- demonstrating antitumor activity in animal models of cancer.
Propiedades
Número CAS |
62807-96-9 |
|---|---|
Fórmula molecular |
C12H7Cl4N3 |
Peso molecular |
335 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[(3,5-dichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H7Cl4N3/c13-7-1-8(14)4-11(3-7)17-19-18-12-5-9(15)2-10(16)6-12/h1-6H,(H,17,18) |
Clave InChI |
AROVBGKZGLRKCZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



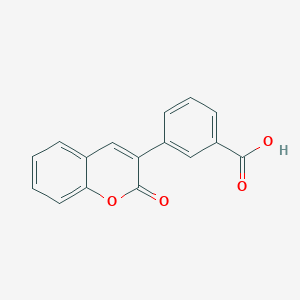



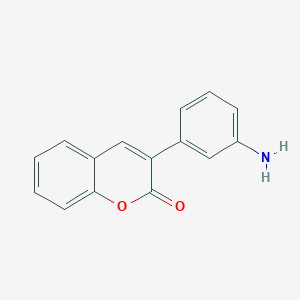
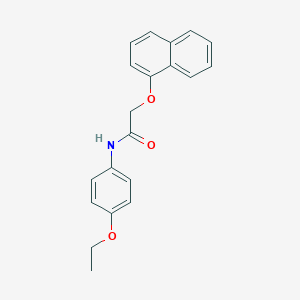

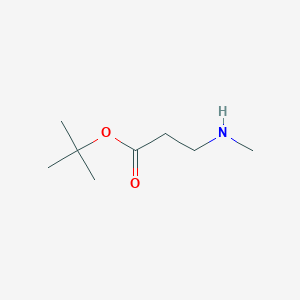
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)

